4-(Furan-2-YL)-3-methylbenzoic acid
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Overview
Description
4-(Furan-2-YL)-3-methylbenzoic acid is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-YL)-3-methylbenzoic acid typically involves the formation of the furan ring followed by its attachment to the benzoic acid structure. One common method involves the bromination of the methyl group of a precursor compound using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate is then converted into the corresponding phosphonate using triethyl phosphite at elevated temperatures. This intermediate undergoes further reactions to yield the desired furan derivative .
Industrial Production Methods
Industrial production of furan derivatives often involves the use of biomass-derived platform chemicals such as furfural and 5-hydroxymethylfurfural. These compounds can be converted into various furan derivatives through processes like aldol condensation and catalytic hydrogenation . The scalability and economic viability of these methods make them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-YL)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce tetrahydrofuran derivatives .
Scientific Research Applications
4-(Furan-2-YL)-3-methylbenzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and resins.
Mechanism of Action
The mechanism of action of 4-(Furan-2-YL)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The furan ring’s reactivity allows it to form covalent bonds with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Furfural: A primary furan platform chemical derived from biomass.
5-Hydroxymethylfurfural: Another biomass-derived furan compound with similar reactivity.
Benzofuran Derivatives: Compounds with a fused benzene and furan ring structure, exhibiting similar biological activities.
Uniqueness
4-(Furan-2-YL)-3-methylbenzoic acid is unique due to its specific structure, which combines a furan ring with a benzoic acid moiety.
Properties
IUPAC Name |
4-(furan-2-yl)-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-8-7-9(12(13)14)4-5-10(8)11-3-2-6-15-11/h2-7H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLGJDJSUBSKEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688500 |
Source
|
Record name | 4-(Furan-2-yl)-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60688500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261960-66-0 |
Source
|
Record name | 4-(Furan-2-yl)-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60688500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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